Cas no 702680-55-5 (5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride)

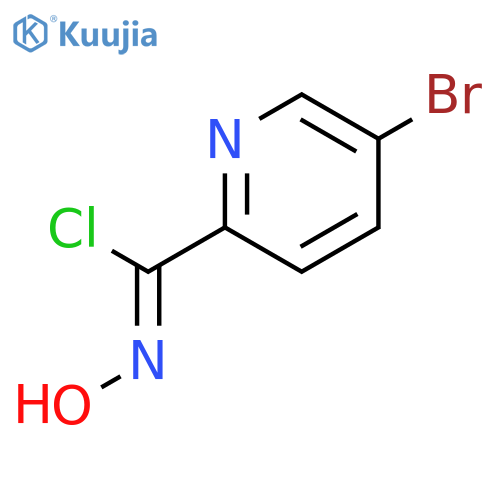

702680-55-5 structure

商品名:5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride

CAS番号:702680-55-5

MF:C6H4BrClN2O

メガワット:235.465759277344

MDL:MFCD26395024

CID:2144979

PubChem ID:135772692

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 化学的及び物理的性質

名前と識別子

-

- 5-bromo-N-hydroxy-pyridine-2-carboximidoyl chloride

- 2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy-

- 702680-55-5

- (2z)-5-bromo-n-hydroxy-pyridine-2-carboximidoyl chloride

- 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride

- SCHEMBL1282663

- (2Z)-5-Bromo-N-hydroxypyridine-2-carboximidoyl chloride

- MFCD26395024

- AKOS026676215

- 5-Bromo-N-hydroxypicolinimidoylchloride

- 2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy

- 5-Bromo-N-hydroxypicolinimidoyl chloride

-

- MDL: MFCD26395024

- インチ: InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6-

- InChIKey: IDDNIGSLIWGZNV-POHAHGRESA-N

- ほほえんだ: Cl/C(C1=NC=C(Br)C=C1)=N\O

計算された属性

- せいみつぶんしりょう: 233.91955Da

- どういたいしつりょう: 233.91955Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 45.5Ų

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-1g |

5-Bromo-N-hydroxypicolinimidoyl chloride |

702680-55-5 | 98% | 1g |

¥12159.00 | 2024-05-03 | |

| abcr | AB503685-1 g |

2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy; . |

702680-55-5 | 1g |

€995.00 | 2023-06-15 | ||

| TRC | B685825-1000mg |

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |

702680-55-5 | 1g |

$ 1642.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-500mg |

5-Bromo-N-hydroxypicolinimidoyl chloride |

702680-55-5 | 98% | 500mg |

¥7182.00 | 2024-05-03 | |

| TRC | B685825-500mg |

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |

702680-55-5 | 500mg |

$ 953.00 | 2023-04-18 | ||

| TRC | B685825-1g |

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |

702680-55-5 | 1g |

$ 1200.00 | 2023-09-08 | ||

| TRC | B685825-100mg |

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride |

702680-55-5 | 100mg |

$ 207.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575810-250mg |

5-Bromo-N-hydroxypicolinimidoyl chloride |

702680-55-5 | 98% | 250mg |

¥4312.00 | 2024-05-03 | |

| abcr | AB503685-1g |

2-Pyridinecarboximidoyl chloride, 5-bromo-N-hydroxy; . |

702680-55-5 | 1g |

€995.00 | 2025-02-18 |

5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

702680-55-5 (5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 4964-69-6(5-Chloroquinaldine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:702680-55-5)5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride

清らかである:99%

はかる:1g

価格 ($):1523.0